molecular formula C6H4Cl2N2O B1398797 N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride CAS No. 873009-40-6

N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride

Cat. No.: B1398797
CAS No.: 873009-40-6
M. Wt: 191.01 g/mol
InChI Key: QYPBNVZSXIESTL-POHAHGRESA-N
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Description

N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxyl group, a chlorine atom, and a carbonimidoyl chloride group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride typically involves the reaction of 2-chloropyridine with hydroxylamine and a suitable chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The use of continuous flow reactors could also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonimidoyl chloride group to an amine group.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N-hydroxy-(2-chloropyridine)-5-carbonimidoyl amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized pyridine derivatives.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and interactions due to its reactive functional groups.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride involves its interaction with molecular targets through its reactive functional groups. The hydroxyl group can form hydrogen bonds, while the carbonimidoyl chloride group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

    2-chloropyridine: Lacks the hydroxyl and carbonimidoyl chloride groups, making it less reactive.

    N-hydroxy-2-pyridone: Contains a hydroxyl group but lacks the chlorine and carbonimidoyl chloride groups.

    5-chloropyridine-2-carbonitrile: Contains a chlorine atom and a nitrile group but lacks the hydroxyl and carbonimidoyl chloride groups.

Uniqueness: N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both a hydroxyl group and a carbonimidoyl chloride group on the pyridine ring allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry.

Properties

IUPAC Name

(3Z)-6-chloro-N-hydroxypyridine-3-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPBNVZSXIESTL-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=NO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1/C(=N/O)/Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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